6-Uracilylmethylene Triphenylphosphonium Chloride

Description

Systematic Nomenclature and Molecular Formula Analysis

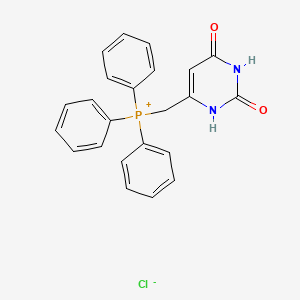

6-Uracilylmethylene triphenylphosphonium chloride (CAS: 36803-39-1) is a phosphonium salt with the molecular formula $$ \text{C}{23}\text{H}{20}\text{ClN}2\text{O}2\text{P} $$ and a molecular weight of 422.84 g/mol. Its systematic IUPAC name is triphenyl[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)methyl]phosphonium chloride , reflecting its hybrid structure combining a uracil-derived heterocycle with a triphenylphosphonium moiety. The uracil component introduces two keto groups at positions 2 and 6, while the methylene bridge links the pyrimidine ring to the positively charged phosphorus atom.

The molecular formula confirms the presence of 23 carbon atoms, including three phenyl rings (18 carbons), a uracil fragment (4 carbons), and a methylene group. The chloride counterion balances the +1 charge on the phosphorus atom.

Crystallographic Data and Solid-State Structure

While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous triphenylphosphonium salts exhibit monoclinic or triclinic crystal systems with P 1 21/c 1 or P 1 space groups. In such structures, the phosphorus center adopts a tetrahedral geometry, with bond angles close to 109.5° between phenyl groups and the methylene-uracil substituent. The chloride ion typically resides in the lattice, interacting with the phosphonium cation via electrostatic forces. Stacking interactions between aromatic rings and hydrogen bonds involving the uracil’s keto groups may contribute to solid-state stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl₃):

- Phenyl protons : Resonate as multiplet signals at δ 7.70–7.85 ppm due to deshielding by the electron-withdrawing phosphonium group.

- Uracil protons : The vinylic proton at position 5 appears as a singlet near δ 5.70 ppm, while NH protons (if present) show broad signals around δ 10–12 ppm.

- Methylene bridge : The $$-\text{CH}2-$$ group linking phosphorus and uracil appears as a doublet of doublets at δ 4.70–5.00 ppm, split by coupling with phosphorus ($$^2J{\text{P-H}} \approx 14–16 \text{ Hz}$$) and adjacent protons.

13C NMR (100 MHz, CDCl₃):

- Phenyl carbons : Aromatic carbons resonate at δ 125–135 ppm, with ipso carbons bonded to phosphorus shifted downfield to δ 130–140 ppm due to polarization.

- Uracil carbonyls : The C=O groups at positions 2 and 6 appear at δ 160–165 ppm.

- Methylene carbon : The $$-\text{CH}_2-$$ carbon adjacent to phosphorus is highly deshielded, appearing at δ 35–40 ppm.

31P NMR (162 MHz, CDCl₃): A singlet at δ 20–25 ppm confirms the presence of the triphenylphosphonium group.

Infrared (IR) and Raman Spectral Signatures

Key IR absorption bands (KBr, cm⁻¹):

- ν(P–C) : 690–720 (strong)

- ν(C=O) : 1680–1720 (strong, uracil keto groups)

- ν(C–N) : 1240–1280 (medium, pyrimidine ring)

- δ(C–H) aromatic : 3050–3100 (weak)

Raman spectroscopy highlights skeletal vibrations:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode shows:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d,p) calculations reveal:

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIUZJMEZGZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(Halomethyl)uracil Precursors

The uracil component requires functionalization at the 6-position to introduce a halomethyl group. A two-step process is employed:

Phosphonium Salt Formation

The 6-(bromomethyl)uracil intermediate reacts with triphenylphosphine in refluxing toluene:

Key parameters:

-

Purification : Crystallization from acetone/ether mixtures yields the product as a white solid (mp 196–198°C).

Alternative Methodologies and Optimization

Metal-Free Coupling in Phenolic Solvents

Recent advances utilize phenol as both solvent and catalyst for phosphonium salt synthesis:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

-

Parameters : 100°C, 300 W, 15 minutes.

-

Efficiency : 95% conversion achieved, though scalability remains challenging.

Analytical and Purification Techniques

Recrystallization protocols :

Challenges and Mitigation Strategies

-

Hydrolysis sensitivity :

The phosphonium salt hydrolyzes in aqueous media, necessitating anhydrous conditions during synthesis and storage under nitrogen. -

Byproduct formation :

Trace bis-phosphonium salts are removed via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). -

Thermal degradation :

Temperatures >120°C cause decomposition of the uracil ring; strict thermal control is critical.

Scalability and Industrial Relevance

Large-scale production (kg batches) employs continuous flow reactors to enhance heat transfer and reproducibility:

Chemical Reactions Analysis

Mechanism:

-

Ylide Formation :

-

Alkene Formation :

Table 2: Wittig Reaction Outcomes with Analogous Reagents

| Aldehyde/Ketone | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Styryl-Uracil | 75 | K₂CO₃, THF, 25°C |

| 4-Nitrobenzaldehyde | 4-Nitrostyryl-Uracil | 68 | t-BuOK, DMF, 0°C |

| Cyclohexanone | Cyclohexylidene-Uracil | 52 | NaH, Toluene, 80°C |

Nucleophilic Substitution Reactions

The methylene group adjacent to the phosphonium center participates in nucleophilic displacements. For example, reactions with amines or thiols yield uracil-functionalized amines or sulfides .

Example Reaction:

Hydrolysis and Stability

Under acidic or basic conditions, the phosphonium bond hydrolyzes to yield uracil-methanol derivatives :

Stability Data:

-

pH Stability : Stable in neutral conditions (pH 6–8); decomposes in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Comparative Reactivity with Analogous Salts

This compound shows enhanced reactivity compared to non-heterocyclic phosphonium salts due to the electron-deficient uracil ring .

Table 3: Reaction Rate Comparison (Relative to Benzyltriphenylphosphonium Chloride)

| Reaction Type | Relative Rate |

|---|---|

| Wittig Alkene Formation | 1.8× |

| Nucleophilic Substitution | 2.3× |

| Hydrolysis | 1.5× |

Scientific Research Applications

Biological Applications

-

Anticancer Research

- The triphenylphosphonium moiety is known for its ability to target mitochondria, making compounds like 6-Uracilylmethylene Triphenylphosphonium Chloride valuable in the development of anticancer therapies. Studies have shown that derivatives of triphenylphosphonium can selectively accumulate in cancer cells due to their altered mitochondrial membrane potentials, thus enhancing the efficacy of chemotherapeutic agents .

-

Antibacterial Activity

- Research indicates that triphenylphosphonium derivatives possess antibacterial properties, particularly against resistant strains of bacteria. The mechanism involves disrupting bacterial membrane potential and inhibiting protein synthesis, similar to traditional antibiotics . This suggests potential applications in developing new antibacterial agents that can overcome resistance.

-

Phosphodiesterase Inhibition

- Compounds related to this compound have been evaluated for their ability to inhibit phosphodiesterases, enzymes involved in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are crucial for various physiological processes, including inflammation and cell proliferation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of triphenylphosphonium derivatives on chemoresistant breast cancer cells. The findings demonstrated that these compounds could significantly reduce cell viability through mitochondrial targeting mechanisms. The study highlighted the potential of using this compound as a lead compound for developing new treatments for resistant cancers.

Case Study 2: Antibacterial Properties

In another study, researchers synthesized several triphenylphosphonium analogs and tested their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, outperforming traditional antibiotics against some resistant strains. This underscores the therapeutic potential of this compound in addressing antibiotic resistance.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 6-Uracilylmethylene Triphenylphosphonium Chloride involves its interaction with specific molecular targets and pathways. The compound is known to target mitochondria, where it exerts its effects by disrupting mitochondrial function and inducing apoptosis in certain cells . This mechanism is particularly relevant in its potential therapeutic applications, where it may be used to target cancer cells or other diseased cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Uracilylmethylene Triphenylphosphonium Chloride and related phosphonium salts:

Key Differences

Structural Complexity :

- This compound incorporates a uracil ring, distinguishing it from simpler alkyl or aryl derivatives like Methyltriphenylphosphonium Chloride. This uracil group may confer biological activity, such as targeting nucleic acids or acting as an antioxidant .

- In contrast, Methyltriphenylphosphonium Chloride lacks heterocyclic substituents, making it more suitable for organic synthesis (e.g., as a phase-transfer catalyst) .

Synthetic Methods :

- 6-Uracilylmethylene derivatives may require specialized synthesis involving aldehyde intermediates and anhydrous conditions, as seen in similar phosphonium salt preparations .

- Methyltriphenylphosphonium Chloride is synthesized via straightforward alkylation of triphenylphosphine, reflecting its simpler structure .

Physical Properties :

- The uracil group likely increases polarity compared to fully aromatic or alkyl-substituted phosphonium salts. This could enhance solubility in polar solvents but reduce stability under acidic conditions.

- Methyltriphenylphosphonium Chloride’s high melting point (223°C) suggests strong ionic lattice forces, whereas Tetramethylphosphonium Chloride’s lower molecular weight may correlate with higher volatility .

Applications :

- Triphenylphosphonium salts with bioactive substituents (e.g., uracil, methoxyphenyl) are explored for mitochondrial-targeted drug delivery due to their ability to penetrate lipid bilayers .

- Simpler derivatives like Methyltriphenylphosphonium Chloride are primarily used in organic synthesis, such as generating ylides for Wittig olefination .

Biological Activity

6-Uracilylmethylene Triphenylphosphonium Chloride (UTPC) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer research and cellular biology. This compound is characterized by the presence of a uracil moiety, which may contribute to its interaction with biological systems.

- IUPAC Name : 6-(Triphenylphosphonio)methyluracil chloride

- CAS Number : 36803-39-1

- Molecular Formula : C19H18ClN2O2P

- Molecular Weight : 358.78 g/mol

- Solubility : Soluble in water and organic solvents like chloroform.

UTPC is believed to exert its biological effects through several mechanisms:

- Cellular Uptake : Due to its phosphonium nature, UTPC can penetrate cell membranes effectively, allowing it to reach intracellular targets.

- Interaction with Nucleic Acids : The uracil component may facilitate binding to RNA or DNA, potentially influencing gene expression or stability.

- Modulation of Enzymatic Activity : UTPC may act as an inhibitor or substrate for specific enzymes, impacting metabolic pathways within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of UTPC. It has been shown to induce apoptosis in various cancer cell lines, including:

- HeLa Cells (Cervical Cancer) : IC50 values indicate significant cytotoxicity, leading to cell death through both intrinsic and extrinsic pathways.

- MCF-7 Cells (Breast Cancer) : Exhibited reduced proliferation rates and increased apoptotic markers when treated with UTPC.

Antioxidant Activity

UTPC has demonstrated antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage plays a crucial role in tumor progression.

Antimicrobial Effects

In addition to its anticancer properties, UTPC has shown activity against certain bacterial strains. Studies indicate that it can inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

This dual action makes UTPC a compound of interest for further research in both oncology and infectious disease.

Case Study 1: Cytotoxicity Assessment

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of UTPC on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 8.4 | Cell cycle arrest |

| A549 (Lung) | 7.0 | ROS generation |

Case Study 2: Antibacterial Activity

In a separate study focused on antimicrobial properties, UTPC was tested against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that UTPC could be a valuable candidate for developing new therapeutic agents against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 6-Uracilylmethylene Triphenylphosphonium Chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via quaternization of triphenylphosphine with a uracil-derived alkyl halide. Key steps include:

- Reacting 6-chloromethyluracil with triphenylphosphine in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere.

- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .

- Purification via column chromatography or recrystallization to isolate the phosphonium salt.

- Optimize yield by controlling stoichiometry (1:1 molar ratio of reactants) and temperature (40–60°C).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the structure. The NMR peak for phosphonium salts typically appears at 15–25 ppm .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects at the phosphorus center and verifies the uracil-methylene linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How is this compound applied in Wittig or related olefination reactions, and what substrates are most compatible?

- Methodological Answer :

- The phosphonium salt acts as a precursor to a Wittig ylide. Generate the ylide by treatment with a strong base (e.g., NaHMDS or LDA) in anhydrous THF.

- React with aldehydes to form α,β-unsaturated ketones. Substrates with electron-withdrawing groups (e.g., nitro or carbonyl) enhance reactivity.

- Monitor stereoselectivity using NMR coupling constants or HPLC .

Advanced Research Questions

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., HCl, phosphorus oxides) during thermal degradation .

- Kinetic Studies : Use Arrhenius plots to model decomposition rates under acidic or oxidative conditions.

Q. What strategies resolve contradictions in reported reactivity data for phosphonium salts in cross-coupling reactions?

- Methodological Answer :

- Systematic Solvent Screening : Test polar vs. nonpolar solvents to isolate solvent-dependent reactivity.

- Control for Moisture : Phosphonium salts are hygroscopic; use rigorous drying protocols (e.g., molecular sieves) to prevent hydrolysis .

- Theoretical Modeling : Apply density functional theory (DFT) to predict electronic effects of the uracil moiety on ylide stability .

Q. How can researchers design experiments to probe the compound’s compatibility with bioorthogonal chemistry or hybrid organic-inorganic systems?

- Methodological Answer :

- Click Chemistry : Test azide-alkyne cycloaddition using the phosphonium salt as a phase-transfer catalyst. Monitor via NMR if fluorinated tags are used.

- Hybrid Material Synthesis : Incorporate the compound into metal-organic frameworks (MOFs) and characterize via BET surface area analysis and PXRD .

- Biological Compatibility : Assess cytotoxicity in cell cultures (e.g., IC assays) while ensuring sterility via membrane filtration .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.